Elzasonan metabolite M5
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Overview
Description
Elzasonan metabolite M5 is a compound derived from the metabolism of Elzasonan, a potent and selective 5-hydroxytryptamine 1B receptor antagonist. Elzasonan is primarily investigated for its potential therapeutic effects in treating major depressive disorder and other neurological conditions .
Preparation Methods
The preparation of Elzasonan metabolite M5 involves the metabolic transformation of Elzasonan in the human body. Elzasonan undergoes extensive metabolism, primarily through aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation
Chemical Reactions Analysis
Elzasonan metabolite M5 undergoes various chemical reactions, including:
Oxidation: Aromatic hydroxylation of the benzylidene moiety.
Reduction: Not commonly reported for this metabolite.
Substitution: N-demethylation and N-oxidation at the piperazine ring.
Common Reagents and Conditions: The metabolic reactions involve enzymes such as cytochrome P450 (CYP3A4 and CYP2C8) and liver microsomes.
Major Products: The major products formed from these reactions include 5-hydroxyelzasonan (M3) and the novel cyclized indole metabolite (M6).
Scientific Research Applications
Elzasonan metabolite M5 has several scientific research applications:
Chemistry: Studying the metabolic pathways and reactions of Elzasonan provides insights into the compound’s stability and transformation.
Biology: Understanding the metabolism of Elzasonan helps in elucidating its biological effects and potential therapeutic applications.
Industry: The study of Elzasonan’s metabolism can inform the design of new drugs with improved efficacy and safety profiles.
Mechanism of Action
Elzasonan metabolite M5 exerts its effects through its interaction with the 5-hydroxytryptamine 1B receptor. The metabolism of Elzasonan involves the formation of various metabolites, including M5, which may contribute to the overall pharmacological effects of the parent compound. The molecular targets and pathways involved include the inhibition of the 5-hydroxytryptamine 1B receptor, which plays a role in modulating neurotransmitter release and mood regulation .
Comparison with Similar Compounds
Elzasonan metabolite M5 can be compared with other similar compounds, such as:
5-hydroxyelzasonan (M3): Another major metabolite of Elzasonan, formed through aromatic hydroxylation.
Cyclized indole metabolite (M6): A novel metabolite formed through oxidation, ring closure, and subsequent rearrangement.
Other 5-hydroxytryptamine 1B receptor antagonists: Compounds with similar mechanisms of action but different metabolic profiles.
This compound is unique due to its specific metabolic pathway and the formation of distinct metabolites that contribute to its pharmacological effects.
Properties
CAS No. |
1809092-96-3 |
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Molecular Formula |
C22H23Cl2N3O2S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methyl-4-oxidopiperazin-4-ium-1-yl)phenyl]methylidene]thiomorpholin-3-one |
InChI |
InChI=1S/C22H23Cl2N3O2S/c1-27(29)11-8-25(9-12-27)20-5-3-2-4-16(20)14-21-22(28)26(10-13-30-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- |
InChI Key |
NTVFZSKOMHUELL-STZFKDTASA-N |
Isomeric SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl)[O-] |
Origin of Product |
United States |
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